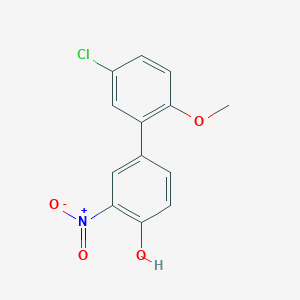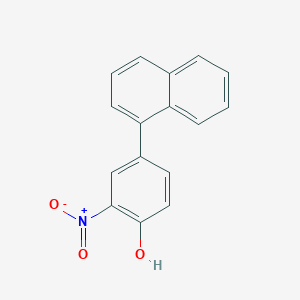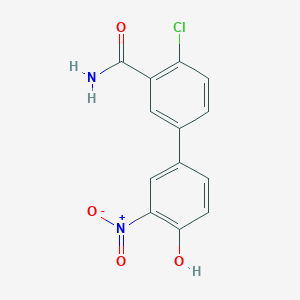
4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95% (4-MSPNP) is an organic compound with a molecular formula of C9H9NO4S and a molecular weight of 237.23 g/mol. It is a colorless solid that is insoluble in water, but soluble in polar organic solvents. 4-MSPNP is a nitroaromatic compound that has a variety of applications in scientific research, including synthesis, biochemical and physiological studies, and laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95% is not well understood. However, it is believed to interact with proteins and enzymes in the body by forming strong hydrogen bonds. These bonds can disrupt the normal functioning of proteins and enzymes, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95% are not well understood. However, it is believed to have effects on the body’s metabolism, as well as on the function of proteins and enzymes. In laboratory studies, 4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of enzymes involved in metabolism, such as cytochrome P450 and cytochrome b5. It has also been found to inhibit the activity of proteins involved in cell signaling, such as G-proteins and phospholipase C.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is chemically stable, has low toxicity, and can form strong bonds with other molecules. It is also easily synthesized and can be separated from other compounds by column chromatography. However, it has some limitations. It is insoluble in water, so it must be used in polar organic solvents. It is also not very soluble in some organic solvents, so it must be used in high concentrations for experiments.
Orientations Futures
The future directions for 4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95% research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research is needed to understand its mechanism of action and to develop new synthesis methods. Finally, further studies are needed to investigate the potential toxicity of 4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95%, as well as its potential for use in food additives and other products.
Méthodes De Synthèse
The synthesis of 4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95% is usually done by reacting nitrobenzene with 3-methylsulfonylphenol in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of around 80°C. The reaction produces a mixture of 4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95% and other byproducts, which can be separated by column chromatography.
Applications De Recherche Scientifique
4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95% is a useful compound for scientific research due to its chemical stability, low toxicity, and ability to form strong bonds with other molecules. It has been used in a variety of studies, including organic synthesis, biochemistry, and physiology. In organic synthesis, 4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95% can be used as a starting material for the synthesis of other compounds, such as drugs, pesticides, and food additives. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In physiology, 4-(3-Methylsulfonylphenyl)-2-nitrophenol, 95% has been used to study the effects of drugs on the body.
Propriétés
IUPAC Name |
4-(3-methylsulfonylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDOAYMPMGPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686320 |
Source


|
| Record name | 3'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylsulfonylphenyl)-2-nitrophenol | |
CAS RN |
1261975-65-8 |
Source


|
| Record name | 3'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)





![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)

